Azd-peg5-pfp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azd-peg5-pfp, also known by its chemical formula C32H37F5N2O10, is a heterobifunctional polyethylene glycol (PEG) compound. This compound contains a fluorine group and is commonly used as a PEG linker in various applications. The PEG fluorine group provides unique properties and allows for easy detection and tracking of the molecule . This compound is often used in the development of PEG products, such as pegylation of proteins or nanoparticles .
Preparation Methods
Azd-peg5-pfp is synthesized through a series of chemical reactions that involve the incorporation of an azide functional group and a pentafluorophenyl (PFP) ester group. The synthetic route typically involves the following steps:
Formation of the PEG Chain: The PEG chain is synthesized through polymerization reactions.
Incorporation of the Azide Group: The azide group is introduced through nucleophilic substitution reactions.
Addition of the PFP Ester Group: The PFP ester group is added through esterification reactions
Industrial production methods for this compound involve scaling up these synthetic routes under controlled conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Azd-peg5-pfp undergoes various chemical reactions, including:
Substitution Reactions: The PFP ester group reacts with primary amines to form amide bonds. .
Click Chemistry Reactions: The azide group enables further modifications through click chemistry reactions, such as the Huisgen cycloaddition reaction.
Common reagents used in these reactions include primary amines, copper catalysts (for click chemistry), and solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). The major products formed from these reactions are amide-linked conjugates and triazole-linked compounds .
Scientific Research Applications
Azd-peg5-pfp has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in the synthesis of various compounds and materials.
Biology: Employed in the pegylation of proteins and peptides to enhance their stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.
Industry: Applied in the development of diagnostic tools and imaging agents due to its unique fluorine group.
Mechanism of Action
The mechanism of action of Azd-peg5-pfp involves its ability to form stable amide bonds with primary amines through the PFP ester group. This reaction is highly specific and efficient, making it ideal for bioconjugation and pegylation processes. The azide group allows for further modifications through click chemistry, enabling the creation of complex molecular structures .
Comparison with Similar Compounds
Azd-peg5-pfp is unique due to its combination of an azide group and a PFP ester group. Similar compounds include:
Azd-peg2-pfp: Contains a shorter PEG chain and is used for similar applications.
Azd-peg13-pfp: Contains a longer PEG chain and is used for applications requiring extended reach.
Compared to these similar compounds, this compound offers a balance between solubility and reach, making it versatile for various applications .
Properties
Molecular Formula |
C32H37F5N2O10 |
---|---|
Molecular Weight |
704.6 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H37F5N2O10/c33-27-28(34)30(36)32(31(37)29(27)35)49-26(43)9-12-45-14-16-47-18-20-48-19-17-46-15-13-44-11-8-23(40)38-22-4-1-21(2-5-22)3-6-24(41)39-10-7-25(39)42/h1-2,4-5H,3,6-20H2,(H,38,40) |
InChI Key |
ATETXIHKXRNJMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.